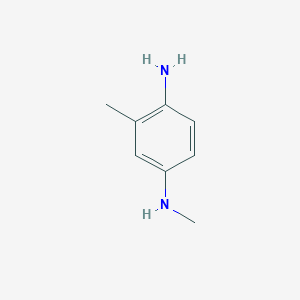
N1,3-dimethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,3-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and each amino group is further substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of N,N-dimethylaniline to form N,N-dimethyl-4-nitroaniline, followed by reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the nitration and reduction method due to its efficiency and scalability. The process typically includes:
Nitration: Mixing N,N-dimethylaniline with nitric acid and sulfuric acid at controlled temperatures to form N,N-dimethyl-4-nitroaniline.
Análisis De Reacciones Químicas
Types of Reactions
N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N1,3-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Utilized in biochemical assays to detect the presence of certain enzymes and metabolites.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its ability to participate in redox reactions. The compound can readily form stable radical cations, which are involved in various redox processes. These radical cations can interact with molecular targets, leading to changes in their oxidation states and subsequent biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-1,3-phenylenediamine: Similar structure but with amino groups at the 1 and 3 positions.
N,N-dimethyl-1,2-phenylenediamine: Similar structure but with amino groups at the 1 and 2 positions.
N,N-dimethyl-1,4-phenylenediamine: Identical structure but often referred to with different nomenclature.
Uniqueness
N1,3-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable radical cations makes it particularly useful in redox reactions and as a redox indicator .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
4-N,2-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,9H2,1-2H3 |
Clave InChI |
XOBAIYPLCUTNFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













